(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-6-11-24-19-15(29-7-2)9-8-10-18(19)30-22(24)23-21(25)14-12-16(26-3)20(28-5)17(13-14)27-4/h6,8-10,12-13H,1,7,11H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUBVIMFUUGOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide typically involves the condensation of 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine with 3,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide
- 3,4,5-trimethoxybenzoyl chloride
Uniqueness
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds
Biological Activity
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that combines various functional groups, contributing to its diverse biological activities. This article aims to review the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N2O5S. It consists of a benzothiazole moiety linked to a trimethoxybenzamide structure. The presence of the allyl and ethoxy groups enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O5S |
| Molecular Weight | 378.45 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring benzothiazole derivatives. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
- Cell Proliferation Inhibition : The compound has shown effective inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The MTT assay revealed a dose-dependent decrease in cell viability at concentrations ranging from 1 to 10 µM .
- Apoptosis Induction : Flow cytometry analysis demonstrated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .
- Cell Cycle Arrest : The compound effectively induced G0/G1 phase cell cycle arrest in treated cancer cells, suggesting a mechanism that halts cellular proliferation and promotes programmed cell death .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Signaling Pathways : Research indicates that this compound inhibits key signaling pathways such as AKT and ERK in cancer cells, which are critical for cell survival and proliferation . This dual inhibition may enhance its efficacy as an anticancer agent.
- Modulation of Inflammatory Cytokines : The compound also reduces the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting potential anti-inflammatory properties that could complement its anticancer effects .
Case Studies
A notable study evaluated the biological activity of several benzothiazole derivatives, including this compound. The findings indicated:
- Compound Efficacy : Among the tested compounds, this specific derivative showed superior activity against A431 and A549 cells compared to others in the series.
- ADMET Profiling : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggested favorable drug-like properties for this compound, indicating its potential for further development as a therapeutic agent .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF or THF | Maximizes solubility of intermediates |
| Temperature | 60–80°C | Avoids decomposition of thiazole ring |
| Base | Triethylamine (2.5 eq.) | Neutralizes HCl, drives reaction forward |
| Reaction Time | 12–24 hours | Ensures complete imine formation |
Basic: How is structural characterization performed, and what analytical techniques are critical?
Answer:
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify substituents (e.g., allyl, ethoxy, methoxy groups) and tautomeric forms. For example, H NMR signals at δ 6.8–7.2 ppm confirm aromatic protons, while δ 4.1–4.3 ppm corresponds to ethoxy groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 483.15) .
- X-ray Crystallography : Resolves stereochemistry and confirms the (Z)-configuration .
Critical Tip : Use deuterated DMSO for NMR to prevent solvent interference with labile protons .
Advanced: What strategies address contradictory results in biological activity assays?
Answer:
Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and include positive controls (e.g., fluconazole for antifungal assays) .
- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC .
- Cellular Uptake Differences : Use fluorescent analogs or radiolabeled compounds to quantify intracellular accumulation .
Case Study : A structurally similar compound showed antifungal activity only in nutrient-poor media, highlighting media-dependent effects .
Advanced: How does tautomerism affect reactivity and biological interactions?
Answer:
The ylidene group enables keto-enol tautomerism, influencing:
- Reactivity : The enol form participates in nucleophilic reactions (e.g., alkylation), while the keto form stabilizes via resonance .
- Target Binding : Molecular docking shows the enol tautomer forms stronger hydrogen bonds with fungal CYP51 (a cytochrome P450 enzyme) than the keto form .
Q. Methodological Approach :
- Use H NMR in DO to monitor tautomeric equilibrium.
- Computational simulations (e.g., DFT) predict dominant tautomers under physiological conditions .
Basic: What in vitro models are used to screen its biological activity?
Answer:
Common models include:
- Antimicrobial Assays :
- Bacterial : Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative) in broth microdilution assays .
- Fungal : Candida albicans via disk diffusion .
- Cancer Cell Lines : MTT assays on HeLa or MCF-7 cells, with IC values compared to doxorubicin .
Q. Table 2: Bioactivity Profile of Structural Analogs
| Analog Structure | Activity (IC) | Target |
|---|---|---|
| 4-Methoxybenzo[d]thiazole | 12 µM (Antibacterial) | DNA gyrase |
| 3,4,5-Trimethoxybenzamide | 8 µM (Antifungal) | CYP51 |
| Target Compound (Z-isomer) | 5 µM (Anticancer) | Tubulin polymerization |
Advanced: How can computational modeling predict target interactions?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., tubulin, CYP51). The trimethoxybenzamide moiety shows high affinity for hydrophobic pockets .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Key interactions include π-π stacking with Phe residues and hydrogen bonds with catalytic serine .
- QSAR Models : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with bioactivity to guide synthetic modifications .
Validation : Compare predicted binding energies with experimental IC values (R > 0.85 in validated models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
